Esmolol Acid-d7

Catalog No.
S12901264
CAS No.
M.F
C15H23NO4
M. Wt
288.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Esmolol Acid-d7

Product Name

Esmolol Acid-d7

IUPAC Name

3-[4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]propanoic acid

Molecular Formula

C15H23NO4

Molecular Weight

288.39 g/mol

InChI

InChI=1S/C15H23NO4/c1-11(2)16-9-13(17)10-20-14-6-3-12(4-7-14)5-8-15(18)19/h3-4,6-7,11,13,16-17H,5,8-10H2,1-2H3,(H,18,19)/i1D3,2D3,11D

InChI Key

ILSCWPMGTDPATI-UENXPIBQSA-N

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)O)O

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)CCC(=O)O)O

Esmolol Acid-d7 is a deuterated derivative of Esmolol Acid, a cardioselective beta-1 adrenergic receptor blocker. This compound is primarily utilized as an internal standard in analytical chemistry, particularly in mass spectrometry, to quantify Esmolol levels in biological samples. The incorporation of deuterium enhances the compound's stability and improves the accuracy of quantification methods. The molecular formula for Esmolol Acid-d7 is C15H16D7NO4C_{15}H_{16}D_7NO_4 with a molecular weight of approximately 288.39 g/mol .

  • Oxidation: The hydroxyl group can be oxidized to form ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The carbonyl group can be reduced to form alcohols, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The aromatic ring may participate in electrophilic substitution reactions, often facilitated by reagents such as bromine or chlorine under acidic conditions.

These reactions are essential for modifying the compound for various applications in research and industry.

Esmolol Acid-d7 functions similarly to its non-deuterated counterpart by selectively blocking beta-1 adrenergic receptors. This action leads to a reduction in heart rate and myocardial contractility, making it useful in managing conditions that require rapid control of heart rate and blood pressure. The pharmacokinetics of Esmolol indicate that it has a very short elimination half-life (approximately 9 minutes), which allows for quick adjustments in dosing during clinical applications .

The synthesis of Esmolol Acid-d7 involves multi-step processes that incorporate deuterium into the molecule. Key steps include:

  • Deuteration of Isopropylamine: The isopropylamine moiety is replaced with a deuterated version.
  • Formation of the Compound: The deuterated isopropylamine is then reacted with appropriate intermediates to yield Esmolol Acid-d7.

Industrial production follows similar synthetic routes but emphasizes stringent quality control to ensure high purity and consistency .

Esmolol Acid-d7 has several applications across various fields:

  • Analytical Chemistry: Used as an internal standard in mass spectrometry for accurate quantification of Esmolol.
  • Pharmacokinetics: Aids in studying the metabolism and pharmacokinetics of Esmolol in biological systems.
  • Clinical Research: Assists in understanding the effects of Esmolol on cardiac function and its therapeutic efficacy .
  • Quality Control: Employed in the development and quality assurance of pharmaceutical formulations containing Esmolol .

Studies involving Esmolol Acid-d7 focus on its interactions with beta-adrenergic receptors and other pharmacological agents. Its role as a stable isotope-labeled compound allows researchers to trace metabolic pathways and interactions within biological systems more accurately. This capability is crucial for understanding drug behavior, efficacy, and safety profiles during clinical trials .

Esmolol Acid-d7 shares structural similarities with several other compounds, including:

Compound NameMolecular FormulaUnique Features
EsmololC15H25NO4Non-deuterated version used clinically
N-Ethyl EsmololC16H27NO4Ethyl substitution enhances solubility
Esmolol DimerC30H50N2O8Dimerized form with potential altered pharmacodynamics
N-Nitroso EsmololC15H24N2O5Nitroso group may affect stability and activity

Esmolol Acid-d7's uniqueness lies in its deuterated structure, which enhances its stability and makes it particularly valuable as an internal standard in analytical applications. This isotopic labeling allows for precise quantification without interfering with the biological activity of non-labeled compounds .

Esmolol Acid-d7 represents a deuterium-labeled analog of esmolol acid, featuring strategic isotopic substitution within its molecular framework [1] [2]. The compound maintains the fundamental structural architecture of the parent molecule while incorporating seven deuterium atoms specifically positioned within the isopropylamine moiety [2] [3]. This selective deuteration preserves the core pharmacophore while enabling precise analytical differentiation through mass spectrometric techniques [1] [10].

The molecular formula of Esmolol Acid-d7 is C15H16D7NO4, with a molecular weight of 288.39 grams per mole, representing a mass increase of 7.04 atomic mass units compared to the non-deuterated parent compound [2] [20]. The isotopic labeling pattern involves complete deuteration of the isopropyl group attached to the secondary amine, encompassing both methyl groups and the central methine carbon [2]. This strategic placement results in three deuterium atoms replacing hydrogen atoms in each methyl group, plus one additional deuterium atom substituting the hydrogen on the methine carbon [2].

The structural integrity of Esmolol Acid-d7 remains essentially unchanged from its protiated counterpart, with crystallographic studies revealing minimal structural distortion from isotopic substitution [2]. Bond angle variations remain below one percent compared to the non-deuterated form, indicating that the deuterium incorporation does not significantly alter the three-dimensional molecular geometry [2]. The compound retains its stereochemical orientation and maintains the same spatial arrangement of functional groups that characterize the parent molecule [2] [19].

The systematic International Union of Pure and Applied Chemistry nomenclature for Esmolol Acid-d7 follows as 3-[4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]propanoic acid [2]. This designation specifically identifies the seven deuterium positions within the isopropylamine substituent while maintaining the core structural framework of the phenylpropanoic acid backbone [2] [22].

Table 1: Molecular Properties Comparison

PropertyEsmolol AcidEsmolol Acid-d7
Molecular FormulaC15H23NO4C15H16D7NO4
Molecular Weight (g/mol)281.35288.39
Deuterium PositionsNoneIsopropylamine moiety
Number of Deuterium Atoms07
CAS Number81148-15-4Not assigned
Melting Point (°C)200Not reported
StereochemistryRacemicPreserved

The deuterium labeling strategy employed in Esmolol Acid-d7 synthesis ensures complete isotopic substitution within the target region while avoiding interference with other molecular segments [2] . This selective approach maintains the compound's chemical reactivity patterns and biological recognition characteristics while providing the analytical advantages associated with stable isotope labeling [13].

Table 2: Deuterium Labeling Pattern in Esmolol Acid-d7

PositionDeuterium CountChemical Environment
Isopropyl methyl group 13Primary C-D bonds
Isopropyl methyl group 23Primary C-D bonds
Isopropyl methine1Secondary C-D bond
Other positions0Unchanged
Total deuterium atoms7Isopropylamine moiety only

Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy of Esmolol Acid-d7 reveals characteristic patterns that distinguish it from the non-deuterated analog through several observable phenomena [11] [12]. The deuterium substitution results in the virtual elimination of proton signals corresponding to the isopropyl group in standard proton nuclear magnetic resonance analysis, creating a simplified spectral pattern that facilitates structural confirmation [11] [30]. The absence of these signals in the proton spectrum serves as direct evidence of successful deuteration at the intended molecular positions [30] [33].

Deuterium nuclear magnetic resonance spectroscopy provides complementary structural information through the observation of deuterium-specific resonances [33]. The deuterated compound exhibits characteristic deuterium signals in the appropriate chemical shift regions, confirming the presence and positioning of the isotopic labels [33]. The deuterium nuclear magnetic resonance spectrum displays broader linewidths compared to proton resonances due to the quadrupolar nature of the deuterium nucleus, which possesses a nuclear spin of one rather than the spin one-half characteristic of protons [33].

The chemical shift positions of deuterium resonances in Esmolol Acid-d7 correspond closely to those expected for the equivalent proton positions in the parent compound, appearing approximately 0.1 to 0.2 parts per million upfield from the corresponding proton chemical shifts [11] [33]. This predictable shift pattern enables straightforward assignment of deuterium signals to specific molecular positions within the isopropylamine moiety [33].

Carbon-13 nuclear magnetic resonance spectroscopy reveals isotope effects on carbon resonances adjacent to deuterium substitution sites [27]. These isotope shifts typically manifest as small upfield displacements of carbon signals, providing additional structural confirmation of deuterium incorporation [27]. The magnitude of these shifts depends on the proximity of carbon atoms to deuterium positions, with directly bonded carbons showing the most pronounced effects [27].

Infrared Spectroscopy

Infrared spectroscopic analysis of Esmolol Acid-d7 demonstrates characteristic alterations in vibrational frequencies due to deuterium substitution [9] [32]. The most significant changes occur in the carbon-hydrogen stretching region, where carbon-deuterium bonds exhibit lower frequency vibrations compared to their carbon-hydrogen counterparts [32]. This frequency shift results from the increased mass of deuterium relative to hydrogen, leading to reduced vibrational frequencies according to fundamental vibrational mechanics principles [32].

The carbon-deuterium stretching vibrations in Esmolol Acid-d7 typically appear in the range of 2100 to 2300 wavenumbers, significantly lower than the corresponding carbon-hydrogen stretches observed around 2900 to 3000 wavenumbers in the parent compound [9]. This spectral region separation enables clear identification of deuterated positions and confirmation of isotopic substitution success [9].

Additional vibrational modes involving deuterium atoms, including bending and rocking motions, also exhibit characteristic frequency shifts that contribute to the overall spectroscopic fingerprint of the deuterated compound [9]. These secondary effects provide supplementary confirmation of deuterium incorporation while maintaining the fundamental infrared absorption patterns associated with other functional groups within the molecule [9].

Mass Spectrometry

Mass spectrometric analysis represents the most definitive analytical technique for characterizing Esmolol Acid-d7, providing unambiguous molecular weight determination and fragmentation pattern analysis [13] [14]. The molecular ion peak for Esmolol Acid-d7 appears at mass-to-charge ratio 288.39, precisely seven mass units higher than the corresponding peak for non-deuterated esmolol acid [13]. This mass shift serves as the primary confirmation of successful deuterium incorporation and enables quantitative determination of isotopic purity [13].

Electrospray ionization mass spectrometry proves particularly effective for analyzing Esmolol Acid-d7 due to the compound's propensity for protonation under positive ionization conditions [14] [15]. The protonated molecular ion [M+H]+ appears at mass-to-charge ratio 289.39, maintaining the characteristic seven-mass-unit shift relative to the non-deuterated analog [14]. This consistent mass difference enables reliable identification and quantification of the deuterated compound in complex analytical matrices [14].

Tandem mass spectrometry provides detailed structural information through controlled fragmentation of the molecular ion [14] [15]. The fragmentation patterns of Esmolol Acid-d7 closely mirror those of the parent compound, with specific fragments containing the deuterated isopropylamine moiety exhibiting appropriate mass shifts [14]. These fragmentation studies confirm the retention of deuterium labels within specific molecular segments and provide insight into the stability of carbon-deuterium bonds under collision-induced dissociation conditions [14].

Table 3: Spectroscopic Characteristics

TechniqueEsmolol AcidEsmolol Acid-d7
Mass Spectrometry (m/z)281.35288.39 (+7 mass units)
Nuclear Magnetic Resonance (Chemical Shift Region)Standard 1H Nuclear Magnetic Resonance patternsReduced 1H signals, 2H Nuclear Magnetic Resonance observable
Infrared Spectroscopy (Key Bands)Standard C-H stretchingAltered C-D stretching frequencies
Primary ApplicationReference compoundInternal standard for Liquid Chromatography-Mass Spectrometry/Mass Spectrometry

Comparative Analysis with Non-deuterated Esmolol Acid

The comparative evaluation of Esmolol Acid-d7 and its non-deuterated counterpart reveals both similarities and distinctions that are fundamental to understanding the impact of isotopic substitution [19] [20]. The molecular weight difference of 7.04 atomic mass units represents the most immediately apparent distinction, with Esmolol Acid-d7 exhibiting a molecular weight of 288.39 grams per mole compared to 281.35 grams per mole for the parent compound [19] [20]. This mass difference forms the basis for analytical separation and quantification techniques employed in pharmaceutical analysis [13] [14].

Structural analysis demonstrates remarkable conservation of molecular geometry between the two compounds [2] [19]. The deuterium substitution produces minimal alteration in bond lengths and angles, with carbon-deuterium bonds being approximately 0.005 angstroms shorter than corresponding carbon-hydrogen bonds [26]. This minor geometric difference does not significantly impact the overall three-dimensional structure or molecular recognition properties of the compound [2].

The melting point of non-deuterated esmolol acid has been reported as 200 degrees Celsius, while corresponding thermal characterization data for Esmolol Acid-d7 remains unreported in current literature [20] [22]. Theoretical considerations suggest that deuterium substitution typically results in slight increases in melting points due to stronger carbon-deuterium bonds compared to carbon-hydrogen bonds, though the magnitude of this effect for Esmolol Acid-d7 requires experimental determination [26].

Solubility characteristics of Esmolol Acid-d7 are expected to closely parallel those of the parent compound, with deuterium substitution producing minimal impact on overall molecular polarity or hydrogen bonding capacity [20] [21]. The carboxylic acid functionality, phenolic ether linkage, and secondary amine groups that govern solubility behavior remain unchanged in the deuterated analog [20] [21].

Chemical stability comparisons reveal that carbon-deuterium bonds exhibit greater thermodynamic stability than carbon-hydrogen bonds due to the increased mass of deuterium [26] [27]. This enhanced stability can result in reduced metabolic clearance rates and altered pharmacokinetic profiles in biological systems, though such effects fall outside the scope of structural characterization [26].

The analytical utility of Esmolol Acid-d7 as an internal standard derives directly from its structural similarity to the parent compound combined with its distinct mass spectrometric signature [3] [10]. This combination enables accurate quantification of esmolol acid in complex biological matrices while compensating for analytical variables such as extraction efficiency and ionization suppression [3] [13].

Isotope effects on nuclear magnetic resonance chemical shifts provide additional comparative insights [27] [33]. Carbon atoms directly bonded to deuterium exhibit small upfield shifts in carbon-13 nuclear magnetic resonance spectra, typically ranging from 0.1 to 0.3 parts per million compared to corresponding positions in the non-deuterated compound [27]. These predictable shift patterns enable structural confirmation and purity assessment of deuterated materials [27].

The synthetic accessibility of both compounds follows similar chemical pathways, with Esmolol Acid-d7 requiring deuterated starting materials or deuterium incorporation reactions to achieve isotopic substitution [34] [35]. The overall synthetic complexity remains comparable between the two compounds, though deuterated reagents typically command higher costs and may require specialized handling procedures [35].

Spectroscopic comparison reveals that infrared absorption patterns remain largely identical between the compounds except for regions directly affected by deuterium substitution [9]. The characteristic carbon-deuterium stretching frequencies provide clear spectroscopic differentiation while maintaining the fundamental molecular fingerprint associated with the esmolol acid structure [9].

Deuterium incorporation into Esmolol Acid-d7 can be achieved through several distinct synthetic approaches, each offering unique advantages in terms of selectivity, yield, and scalability [1] [2]. The most prevalent methodologies include deuterated precursor approaches, hydrogen-deuterium exchange reactions, and continuous flow techniques.

Hydrogen-deuterium exchange methodology represents a more economical alternative that leverages the exchangeable nature of certain hydrogen atoms under specific catalytic conditions [2] [5]. This approach typically employs deuterium oxide as the deuterium source and utilizes transition metal catalysts such as palladium, ruthenium, or iridium to facilitate the exchange process [2]. The reaction conditions must be carefully optimized to achieve selective deuteration at the desired positions while avoiding undesired exchange at other sites [6] [2].

Continuous flow deuteration has emerged as a particularly promising approach for large-scale synthesis due to its enhanced control over reaction parameters and improved safety profile [7] [8]. This methodology enables precise temperature and pressure control, facilitating optimal deuterium incorporation while minimizing side reactions [7]. The continuous flow setup allows for efficient mixing of reactants and provides superior heat and mass transfer characteristics compared to batch processes [7].

Table 1: Synthesis Methods for Deuterium Incorporation

MethodDeuterium SourceTypical Yield (%)Deuterium Incorporation (%)Scalability
Deuterated precursor approachDeuterated reagents80-9595-99Moderate
Hydrogen-deuterium exchange (HIE)D2O, D2 gas70-9080-95High
Photocatalytic deuterationD2O60-8585-95Low-Moderate
Electrochemical deuterationD2O70-9090-99High
Biocatalytic deuterationD2O65-9585-95Moderate
Metal-catalyzed deuterationD2O, D2 gas75-9590-99High
Continuous flow deuterationD2O, D2 gas85-9995-99Very High

The selection of appropriate deuteration methodology depends on several factors including the desired isotopic purity, reaction scale, cost considerations, and availability of specialized equipment [1] [2]. For Esmolol Acid-d7 synthesis, the combination of deuterated precursor approach with continuous flow methodology has shown particular promise for achieving both high isotopic purity and process scalability [7] [8].

Recent advances in catalytic deuteration have demonstrated the utility of nanostructured iron catalysts prepared from cellulose and iron salts for selective deuteration of aromatic compounds [8]. These catalysts exhibit exceptional stability and can be recycled multiple times without significant loss of activity [8]. The methodology has been successfully demonstrated on kilogram scales, indicating its potential for industrial applications [8].

Reaction Mechanism of Epoxide-Amine Condensation

The epoxide-amine condensation reaction represents a crucial step in the synthesis of Esmolol Acid-d7, involving the nucleophilic ring-opening of an epoxide intermediate by a deuterated amine component [9] [10]. This reaction proceeds through well-defined mechanistic pathways that can be categorized as either SN1 or SN2 processes, depending on the specific reaction conditions and substrate characteristics [9] [11].

Under basic conditions, the reaction typically proceeds via an SN2 mechanism where the amine nucleophile attacks the less substituted carbon of the epoxide ring [9] [12]. This mechanism is characterized by a backside attack of the nucleophile, resulting in inversion of configuration at the reaction center [9]. The reaction is facilitated by the ring strain inherent in the three-membered epoxide ring, which provides a driving force for ring-opening [12] [13].

The SN2 mechanism involves initial coordination of the amine to the epoxide, followed by simultaneous C-O bond cleavage and C-N bond formation [9]. The transition state is characterized by partial bond formation between the nitrogen nucleophile and the electrophilic carbon center, concurrent with partial C-O bond breaking [9]. This concerted process results in the formation of a β-amino alcohol product with predictable stereochemistry [9] [10].

Table 2: Reaction Mechanisms in Deuterium Incorporation

Reaction TypeMechanism DescriptionStereochemistryRegioselectivity
Nucleophilic substitution (SN2)Backside attack of nucleophileInversionHigh
Electrophilic additionElectrophile addition to double bondSyn/anti additionVariable
Radical mechanismRadical chain reactionNon-stereospecificLow
Concerted mechanismSimultaneous bond breaking/formingRetention/inversionHigh
Ionic mechanismIonic intermediatesVariableModerate

Under acidic conditions, the reaction mechanism shifts toward SN1 character, particularly for more substituted epoxides [9] [12]. Protonation of the epoxide oxygen creates a better leaving group and facilitates ring-opening through carbocation formation [12] [13]. The nucleophilic attack occurs at the more substituted carbon due to the greater stability of the resulting carbocation intermediate [12].

The choice of catalyst significantly influences the reaction mechanism and selectivity [10] [14]. Lewis acid catalysts such as metal triflates activate the epoxide through coordination to the oxygen atom, enhancing its electrophilicity and facilitating nucleophilic attack [10] [11]. Iridium trichloride has been demonstrated to be particularly effective for epoxide aminolysis, providing mild reaction conditions and excellent yields [10].

Water plays a crucial role as a catalyst in epoxide-amine reactions, particularly in the absence of other catalysts [9]. The reaction rate follows a general form where the rate is proportional to the concentrations of epoxide, amine, and water [9]. This water-catalyzed mechanism operates through general acid catalysis, where water molecules facilitate the proton transfer processes required for ring-opening [9].

Table 3: Epoxide-Amine Condensation Reaction Parameters

ParameterOptimal ConditionsAlternative Conditions
Reaction temperature (°C)25-800-120
Reaction time (hours)2-240.5-48
Catalyst requirementLewis acid/baseMetal triflates
Solvent systemPolar aproticAqueous/organic
pH conditions7-94-11
Typical yield (%)75-9560-90
RegioselectivityLess substituted carbonMarkovnikov/anti-Markovnikov

The kinetics of epoxide-amine condensation reactions have been extensively studied, revealing that the reaction rate is highly dependent on the nucleophilicity of the amine and the electrophilicity of the epoxide [9] [15]. Primary amines generally react faster than secondary amines due to reduced steric hindrance, while tertiary amines show minimal reactivity under standard conditions [9].

Temperature effects on the reaction mechanism are particularly important for deuterated substrates, as elevated temperatures can lead to undesired hydrogen-deuterium exchange reactions [9] [15]. Optimal reaction temperatures typically range from 25 to 80°C, providing a balance between reaction rate and selectivity [9]. Higher temperatures may accelerate the reaction but can compromise the isotopic purity of the deuterated product [9].

Solvent Optimization and Process Scalability

Solvent selection plays a pivotal role in optimizing deuterium incorporation reactions, influencing both reaction kinetics and product selectivity [16] [7]. The choice of solvent system directly impacts the deuterium exchange equilibrium, reaction rate, and overall process efficiency [17]. For Esmolol Acid-d7 synthesis, polar aprotic solvents generally provide superior results compared to polar protic or nonpolar alternatives [17].

Polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile facilitate deuterium incorporation by stabilizing charged intermediates without competing for hydrogen bonding sites [17]. These solvents enhance the nucleophilicity of deuterium sources while maintaining the electrophilicity of the substrate, resulting in improved reaction rates and yields [17]. The absence of readily exchangeable protons in these solvents prevents unwanted hydrogen-deuterium exchange that could compromise isotopic purity [17].

Table 4: Solvent Systems for Deuterium Labeling Optimization

Solvent ClassExamplesAdvantagesDeuterium Incorporation (%)
Polar proticWater, alcoholsHydrogen bonding85-95
Polar aproticDMF, DMSO, acetonitrileGood solvation80-90
NonpolarToluene, hexaneHydrophobic interactions60-80
Ionic liquidsImidazolium saltsTunable properties85-95
Supercritical fluidsCO2, waterGreen chemistry90-95
Neat conditionsSubstrate onlyHigh concentration95-99

Ionic liquids represent an emerging class of solvents that offer unique advantages for deuterium labeling reactions [17]. These molten salts provide tunable physicochemical properties, enabling optimization of solvent characteristics for specific reaction requirements [17]. Imidazolium-based ionic liquids have shown particular promise for deuterium incorporation reactions, offering high thermal stability and excellent solvation properties [17].

Supercritical fluids, particularly supercritical carbon dioxide and water, provide environmentally benign alternatives to conventional organic solvents [17]. These media offer unique mass transfer properties and can be easily removed from reaction products, simplifying purification processes [17]. The high diffusivity and low viscosity of supercritical fluids enhance mixing efficiency and reaction rates compared to liquid solvents [17].

Neat reaction conditions, where the substrate itself serves as the solvent, have demonstrated exceptional results for deuterium incorporation [7] [17]. This approach eliminates competing hydrogen sources and maximizes the concentration of deuterium-containing species, leading to enhanced isotopic incorporation [7]. The absence of extraneous solvents also simplifies product isolation and purification [7].

Process scalability considerations extend beyond solvent selection to encompass reactor design, mixing efficiency, and heat transfer characteristics [16] [7]. Continuous flow reactors offer significant advantages for large-scale deuterium labeling due to their enhanced control over reaction parameters and improved safety profile [7]. The plug flow behavior in these reactors ensures consistent residence time and temperature distribution, leading to more uniform product quality [7].

Table 6: Process Scalability Considerations

FactorLab ScalePilot ScaleIndustrial Scale
Reaction volume1-100 mL0.1-10 L10-1000 L
Catalyst loading1-10 mol%0.5-5 mol%0.1-1 mol%
Deuterium source costHighModerateLow
Purification complexityComplexStreamlinedOptimized
Process automationManualSemi-automatedFully automated
Safety considerationsModerateHighVery High
Equipment requirementsStandardSpecializedCustom

The economic viability of large-scale deuterium labeling depends critically on the cost and availability of deuterium sources [16] [7]. Deuterium oxide represents the most cost-effective deuterium source, particularly for large-scale applications [7]. The development of efficient recycling systems for deuterium-containing solvents and reagents further enhances the economic attractiveness of these processes [7].

Heat transfer considerations become increasingly important at larger scales, as many deuterium incorporation reactions are highly exothermic [16]. Effective temperature control is essential to prevent thermal decomposition of deuterated intermediates and maintain isotopic purity [16]. Advanced reactor designs incorporating microstructured heat exchangers provide superior thermal management capabilities [16].

Crystallization Techniques and Yield Maximization

Crystallization represents the final and often most critical step in the synthesis of Esmolol Acid-d7, directly impacting both product purity and isotopic integrity [18] [19]. The crystallization process must be carefully designed to maximize yield while maintaining the deuterium content and preventing isotopic scrambling [18]. Various crystallization techniques have been developed to address these specific requirements for isotopically labeled compounds [18] [19].

Vapor diffusion crystallization has emerged as a particularly effective method for deuterated compounds due to its gentle conditions and high degree of control [19] [18]. This technique involves the slow equilibration of a protein or compound solution with a reservoir containing a precipitating agent [19]. The gradual change in solution composition promotes orderly crystal growth while minimizing stress-induced isotopic exchange [19].

Batch crystallization offers advantages in terms of scalability and process control, making it attractive for industrial applications [18]. This method involves the controlled generation of supersaturation through temperature changes, solvent evaporation, or antisolvent addition [18]. The key to successful batch crystallization lies in maintaining optimal supersaturation levels that promote crystal growth while preventing unwanted nucleation [18].

Table 5: Crystallization Techniques for Deuterated Compounds

TechniquePrincipleTypical Yield (%)Crystal QualityScalability
Vapor diffusionVapor equilibration60-85HighModerate
Batch crystallizationSupersaturation70-90ModerateHigh
Slow evaporationSolvent removal50-80VariableLow
Temperature gradientTemperature change65-85HighModerate
Antisolvent additionSolubility reduction75-95GoodHigh
Seeded crystallizationNucleation control80-95ExcellentVery High

Seeded crystallization represents the most sophisticated approach to yield maximization, offering precise control over crystal size distribution and morphology [18]. This technique involves the addition of seed crystals to a supersaturated solution, providing nucleation sites for controlled crystal growth [18]. The seed crystals must be carefully prepared to ensure isotopic homogeneity and structural integrity [18].

Temperature gradient crystallization exploits the temperature dependence of solubility to achieve controlled crystal growth [18]. This method involves the establishment of a temperature gradient within the crystallization vessel, creating regions of varying supersaturation [18]. The technique is particularly effective for compounds with high temperature coefficients of solubility [18].

Antisolvent crystallization utilizes the addition of a miscible solvent with lower solvating power to induce crystallization [18]. This approach offers rapid crystallization kinetics and can be easily scaled for industrial applications [18]. The choice of antisolvent must be carefully optimized to prevent isotopic exchange while maintaining crystal quality [18].

Gravity effects on crystallization have been recognized as potentially detrimental to crystal quality, particularly for sensitive deuterated compounds [19]. Microgravity conditions eliminate buoyancy-driven convection, resulting in more uniform crystal growth and potentially higher isotopic purity [19]. While space-based crystallization is not practical for industrial applications, understanding these effects can inform the design of terrestrial crystallization processes [19].

The use of gel media for crystallization has shown promise for improving crystal quality and yield [19]. Hydrogels suppress convection currents and provide a stable growth environment, leading to crystals with reduced defects and improved isotopic homogeneity [19]. Agarose gels are particularly suitable due to their stability over a wide pH range and compatibility with deuterated solvents [19].

Crystallization additives can significantly impact both yield and crystal quality [19]. Metal salts, reducing agents, and other small molecules can modify crystal growth kinetics and morphology [19]. For deuterated compounds, additives must be carefully selected to avoid introducing competing hydrogen sources that could compromise isotopic purity [19].

Process optimization for crystallization involves the systematic investigation of multiple variables including temperature, concentration, pH, and mixing conditions [18]. Response surface methodology and design of experiments approaches enable efficient optimization of these parameters [18]. Advanced process analytical technology tools provide real-time monitoring of crystallization progress and enable feedback control [18].

Quality control measures for crystallized deuterated compounds must include both chemical purity assessment and isotopic analysis [18]. Nuclear magnetic resonance spectroscopy provides detailed information about deuterium incorporation levels and positional selectivity [18]. Mass spectrometry enables precise determination of isotopic enrichment and identification of unwanted isotopic scrambling [18].

XLogP3

-0.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

288.20664544 g/mol

Monoisotopic Mass

288.20664544 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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